Sitoindoside IV is a bioactive compound primarily derived from the roots of Withania somnifera, commonly known as Ashwagandha. This compound belongs to a class of phytochemicals known as sitoindosides, which are glycosides containing a sugar moiety attached to a steroid backbone. Sitoindoside IV, along with other sitoindosides, contributes to the medicinal properties attributed to Ashwagandha, which has been utilized in traditional medicine for centuries.
The synthesis of Sitoindoside IV can be achieved through various extraction methods from Withania somnifera. Common techniques include:
The extraction process typically involves grinding the root material, followed by maceration in a suitable solvent. The extract is then filtered and concentrated, after which chromatographic techniques are employed for further purification. The structural elucidation often utilizes spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the identity of Sitoindoside IV .
Sitoindoside IV possesses a steroidal structure characterized by a sugar moiety linked to a steroid backbone. The molecular formula is CHO, indicating it has ten oxygen atoms contributing to its glycosidic nature.
Sitoindoside IV can undergo several chemical reactions typical of glycosides:
These reactions are crucial for understanding the bioavailability and pharmacokinetics of Sitoindoside IV when ingested as part of herbal preparations. Studies often focus on how these transformations affect its therapeutic efficacy .
Sitoindoside IV exhibits several mechanisms through which it exerts its biological effects:
Research indicates that Sitoindoside IV contributes to increased levels of antioxidant enzymes and reduces inflammatory markers in vivo, supporting its use as an adaptogen in traditional medicine practices .
Relevant analyses include chromatographic profiling that confirms purity levels and quantifies active constituents within extracts containing Sitoindoside IV .
Sitoindoside IV has several scientific uses stemming from its pharmacological properties:
Sitoindoside IV was first isolated in 1987 from the tropical plant Musa paradisiaca (plantain), a species extensively used in traditional medicine across Africa, Asia, and Latin America. Initial phytochemical screening of plantain roots identified it as a novel steroidal derivative through chromatographic separation and nuclear magnetic resonance (NMR) spectroscopy [1] [9]. The compound’s name reflects its structural identity: "Sitoindoside" denotes its derivation from β-sitosterol (a common phytosterol) conjugated to a glycoside moiety, while "IV" designates it as the fourth in a series of structurally related compounds isolated from the same plant source. The CAS registry number 98941-86-7 was subsequently assigned to standardize its chemical identity [8] [9].
Further research revealed Sitoindoside IV in other ethnomedicinally significant plants, notably Withania somnifera (ashwagandha), an Ayurvedic adaptogen. In Withania, it coexists with withanolides (e.g., withaferin A), but its concentration is highest in roots—a traditional medicinal part [5]. This discovery expanded the compound’s ethnobotanical relevance beyond plantain, linking it to diverse healing traditions investigating immunomodulatory and metabolic properties.
Table 1: Key Milestones in Sitoindoside IV Research
Year | Event | Source Plant | Significance |
---|---|---|---|
1987 | First isolation and characterization | Musa paradisiaca | Identification as a novel steryl glycoside |
1990s | Detection in Withania somnifera | Withania somnifera | Expanded ethnopharmacological relevance |
2000s | Structural elucidation via NMR/MS | Multiple | Confirmed hybrid sterol-saccharide-lipid structure |
2010s | Mechanistic anti-inflammatory studies | Synthetic analogs | Identified NF-κB and COX-2 inhibition pathways |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1